molecular formula C10H16N2OS B13707846 (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime

(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime

Cat. No.: B13707846
M. Wt: 212.31 g/mol
InChI Key: XJQHTPYTEOSMGK-GHXNOFRVSA-N
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Description

(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is a chemical compound with a unique structure that includes a thiazole ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime typically involves the reaction of 2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde: The precursor in the synthesis of the oxime.

    2-tert-butyl-4-methyl-1,3-thiazole-5-amine: A reduction product of the oxime.

    2-tert-butyl-4-methyl-1,3-thiazole-5-nitrile: An oxidation product of the oxime.

Uniqueness

(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the thiazole ring and the presence of the oxime group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

(NZ)-N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3/b12-7-

InChI Key

XJQHTPYTEOSMGK-GHXNOFRVSA-N

Isomeric SMILES

CC1=C(SC(=N1)C(C)(C)C)/C(=N\O)/C

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(=NO)C

Origin of Product

United States

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